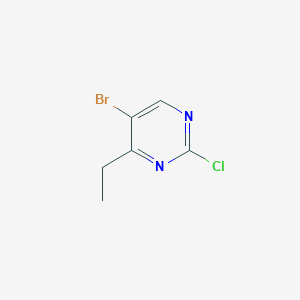
5-Bromo-2-chloro-4-ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-ethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids. The compound’s molecular formula is C6H6BrClN2, and it is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-ethylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of 4-ethylpyrimidine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. The process often includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to improve product purity, reaction conversion rate, and production efficiency, making the process suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-4-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-4-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly in the synthesis of therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-4-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-ethylpyrimidine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-ethynylpyrimidine
Uniqueness
5-Bromo-2-chloro-4-ethylpyrimidine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. The ethyl group further enhances its properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6BrClN2 |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-4-ethylpyrimidine |
InChI |
InChI=1S/C6H6BrClN2/c1-2-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 |
Clave InChI |
LXSSTXFGZLTAAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
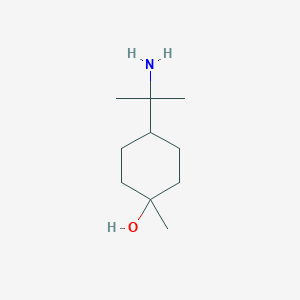
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
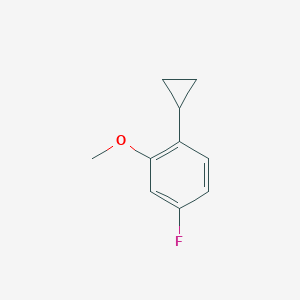
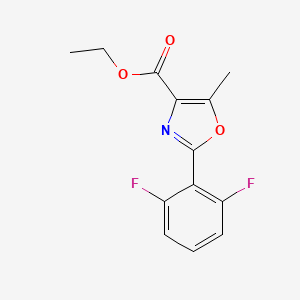
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
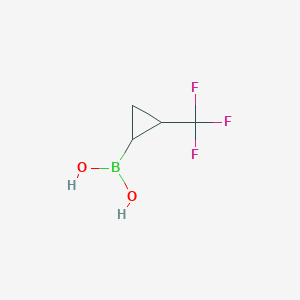

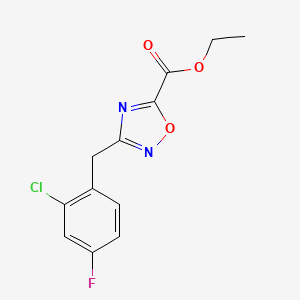
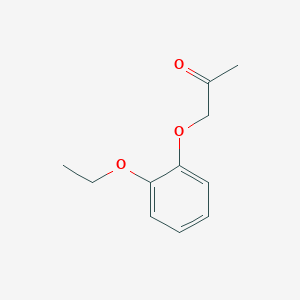
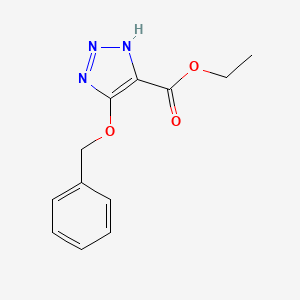
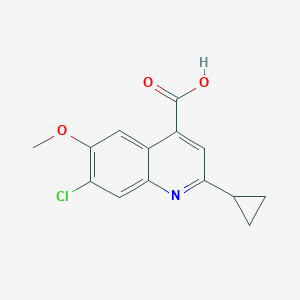
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
